molecular formula C16H16INO2 B13706800 3-Amino-4-(2'-iodo-2-biphenylyl)butyric Acid

3-Amino-4-(2'-iodo-2-biphenylyl)butyric Acid

Cat. No.: B13706800
M. Wt: 381.21 g/mol
InChI Key: RVQAFELBKJKDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid: is an organic compound that features an amino group, an iodo-substituted biphenyl group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: For industrial production, the process needs to be scalable and cost-effective. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the iodo group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodo group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions .

Comparison with Similar Compounds

Uniqueness: The presence of the iodo group in 3-Amino-4-(2’-iodo-2-biphenylyl)butyric Acid makes it unique compared to its analogs. This group can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity.

Properties

Molecular Formula

C16H16INO2

Molecular Weight

381.21 g/mol

IUPAC Name

3-amino-4-[2-(2-iodophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H16INO2/c17-15-8-4-3-7-14(15)13-6-2-1-5-11(13)9-12(18)10-16(19)20/h1-8,12H,9-10,18H2,(H,19,20)

InChI Key

RVQAFELBKJKDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.